molecular formula C10H20N3O5PS B15351117 Biotin phosphoramidite for abi

Biotin phosphoramidite for abi

Cat. No.: B15351117
M. Wt: 325.32 g/mol
InChI Key: LELMRLNNAOPAPI-UFLZEWODSA-N
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Description

Biotin phosphoramidite is a critical reagent in solid-phase oligonucleotide synthesis, particularly for introducing biotin labels into DNA or RNA sequences. It is widely used in applications such as affinity purification, diagnostic probes, and molecular detection systems (e.g., streptavidin-biotin binding assays) . Designed for compatibility with ABI DNA synthesizers (e.g., ABI 3400, 394, or 392 models), this phosphoramidite is dissolved in dichloromethane or acetonitrile and coupled during automated synthesis . Post-synthesis, the biotinylated oligonucleotide is cleaved from CPG beads and deprotected using ammonium hydroxide at elevated temperatures (55°C for 14 hours) . Reverse-phase HPLC with C4 columns or desalting methods (e.g., Nap-5 columns) ensures high-purity products .

Key structural features include a dimethoxytrityl (DMT) group for purification via cartridge or HPLC and a spacer arm (e.g., triethylene glycol [TEG]) to minimize steric hindrance during biotin-streptavidin interactions . Its versatility allows incorporation at the 3′- or 5′-terminus, enabling applications in PCR primers, sequencing probes, and therapeutic oligonucleotides .

Properties

Molecular Formula

C10H20N3O5PS

Molecular Weight

325.32 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid;aminophosphonous acid

InChI

InChI=1S/C10H16N2O3S.H4NO2P/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;1-4(2)3/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);2-3H,1H2/t6-,7-,9-;/m0./s1

InChI Key

LELMRLNNAOPAPI-UFLZEWODSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2.NP(O)O

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.NP(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin phosphoramidite is synthesized through a multi-step chemical process that involves the protection of the biotin molecule, followed by its conversion into a phosphoramidite derivative. The key steps include:

  • Protection of Biotin: The biotin molecule is protected using a dimethoxytrityl (DMT) group to prevent unwanted reactions during the synthesis process.

  • Phosphitylation: The protected biotin is then reacted with phosphorous oxychloride and a base to form the phosphoramidite derivative.

  • Purification: The final product is purified to remove any impurities and ensure high purity and yield.

Industrial Production Methods: Industrial production of biotin phosphoramidite involves scaling up the laboratory synthesis process. This includes the use of automated synthesizers and reactors to handle larger volumes and ensure consistent quality. The production process is closely monitored to maintain the required purity and performance standards.

Chemical Reactions Analysis

Key Functional Groups:

GroupRole
DMTEnables trityl-based purification and yield quantification
PEG3 linkerEnhances solubility and streptavidin binding efficiency
DiisopropylphosphoramiditeFacilitates coupling to the 5′-OH of oligonucleotides

Phosphoramidite Coupling Reaction

The reagent reacts with the terminal 5′-hydroxyl group of oligonucleotides during automated synthesis:

  • Activation : The phosphoramidite is activated by acidic catalysts (e.g., tetrazole) to form a reactive intermediate .

  • Coupling : The activated species binds to the 5′-OH group of the growing DNA strand, forming a phosphite triester bond .

  • Oxidation : Iodine/water oxidizes the phosphite triester to a stable phosphate triester .

Performance Metrics:

  • Coupling Efficiency : ≥95% under optimized conditions .

  • Solubility : Readily soluble in acetonitrile, critical for synthesizer compatibility .

DMT Removal

The DMT group is cleaved using 3% trichloroacetic acid (TCA) in dichloromethane, enabling real-time monitoring of coupling efficiency .

Biotin Linker Cleavage

Two primary strategies are employed post-synthesis:

Fluoride-Mediated Cleavage

  • A diisopropylsilyl acetal linker is cleaved by tetrabutylammonium fluoride (TBAF) , releasing biotin and leaving an unmodified 5′-OH on the DNA .

  • Advantages: No residual linker modifications on the oligonucleotide .

Photocleavage

  • A nitrobenzyl-based photocleavable linker (e.g., PCB-phosphoramidite) is cleaved by 300–350 nm UV light , yielding a 5′-phosphate group .

  • Applications: Reversible biotin-streptavidin binding for affinity purification .

Stability and Compatibility

  • Oxidation Resistance : Stable to standard iodine-based oxidation; no adverse effects on biotin-avidin interactions .

  • Deprotection Conditions : Compatible with ammonia (55°C, 4–16 hours) for base and phosphate deprotection .

  • Storage : Stable at -30°C in anhydrous acetonitrile .

Comparative Analysis of Biotin Phosphoramidites

FeatureBiotin-CE Phosphoramidite Biotin-TEG-CE Photocleavable Biotin
Linker1,3-diol15-atom TEG spacerNitrobenzyl photocleavable
Cleavage MethodN/A (permanent)Fluoride or acidicUV light (300–350 nm)
Coupling Time15 min12–15 min5–15 min
Key ApplicationELISA, diagnosticsReduced steric hindranceReversible affinity capture

Research Findings

  • Efficiency : Glen Research reports ≥95% coupling efficiency with PEG3-linked biotin phosphoramidites .

  • Purification : DMT retention allows reverse-phase cartridge purification, achieving >90% purity .

  • Versatility : Fluoride-cleavable variants enable unmodified DNA recovery for downstream applications like PCR and cloning .

Scientific Research Applications

Biotin phosphoramidite is widely used in scientific research due to its ability to label oligonucleotides with biotin. Some of its key applications include:

  • Molecular Biology: Used in the labeling of DNA and RNA probes for hybridization studies, PCR, and sequencing.

  • Biochemistry: Employed in the purification of biotinylated proteins and peptides using affinity chromatography.

  • Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

  • Industry: Applied in the production of biotinylated reagents for various industrial processes.

Mechanism of Action

The mechanism of action of biotin phosphoramidite involves the incorporation of the biotin label into the oligonucleotide during synthesis. The biotin moiety is attached to the 5' end of the oligonucleotide through a phosphoramidite linkage, which is stable and allows for subsequent detection and purification using biotin-binding proteins.

Molecular Targets and Pathways: The biotin label on the oligonucleotide can be targeted by streptavidin or avidin, which bind to biotin with high affinity. This interaction is used in various detection and purification methods, such as affinity chromatography and fluorescence-based assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural and functional differences between biotin phosphoramidite for ABI and related compounds:

Compound Structure/Modification Spacer Arm Key Features Applications References
Biotin Phosphoramidite (ABI) DMT-protected, C6 or TEG linker 15-atom TEG (mixed polarity) Soluble in acetonitrile; DMT enables cartridge purification; requires NH4OH deprotection. PCR primers, diagnostic probes, streptavidin-based assays.
BiotinTEG Phosphoramidite Triethylene glycol spacer 15 atoms Reduces steric hindrance; compatible with dual labeling (e.g., dyes, haptens). High-sensitivity probes, in situ hybridization, ELISA.
Protected Biotin Serinol Phosphoramidite α-t-butylbenzoyl protection on biotin ring Variable (Serinol-based) Prevents branching during synthesis; deprotected during cleavage/deprotection. Synthesis of branched biotinylated probes for signal amplification.
Photocleavable Biotin Phosphoramidite UV-cleavable linker (e.g., o-nitrobenzyl group) Variable Enables UV-triggered release of biotin; ideal for reversible affinity capture. Phosphorylation studies, controlled release in therapeutic oligonucleotides.
5′-Biotin Phosphoramidite (High-Purity) Optimized for 5′-terminus labeling None or short linker ≥90% purity; licensed synthesis with consistent performance on ABI instruments. Sequencing primers, amplification-based diagnostics.
DBCO-dT-CE Phosphoramidite Dibenzocyclooctyne (DBCO) for click chemistry TEG or equivalent Enables copper-free conjugation with azide-modified molecules. Bioconjugation of oligonucleotides (e.g., peptide- or protein-oligo hybrids).

Key Comparative Insights:

Spacer Arm Design: BiotinTEG and Biotin Serinol derivatives include extended spacers (15 atoms or serinol-based) to enhance accessibility in sterically constrained environments, such as dual-labeled probes . In contrast, 5′-biotin phosphoramidite focuses on terminal labeling without extended spacers .

Functional Versatility: Photocleavable biotin phosphoramidite supports reversible applications, whereas protected serinol derivatives prevent undesired side reactions during synthesis .

Synthesis Compatibility :

  • High-purity 5′-biotin phosphoramidite (≥90% purity) outperforms older variants in reproducibility and instrument lifetime .

Application-Specific Advantages: DBCO-dT-CE phosphoramidite is preferred for bioconjugation, while BiotinTEG excels in diagnostic assays requiring minimal steric interference .

Research Findings and Data

  • Efficiency in Diagnostic Probes: BiotinTEG-labeled probes demonstrated a 3-fold signal increase in streptavidin-based ELISAs compared to non-spacer biotin derivatives, attributed to reduced steric hindrance .
  • Photocleavage Efficiency : UV exposure (365 nm, 10 min) released >95% of biotin from photocleavable variants, enabling efficient recovery of protein-DNA complexes .
  • Synthesis Yield: Protected Biotin Serinol phosphoramidite achieved >85% coupling efficiency in branched probe synthesis, outperforming unprotected analogs prone to branching .

Q & A

Q. What is the standard protocol for incorporating biotin phosphoramidite into oligonucleotides using ABI synthesizers?

Biotin phosphoramidite is typically added during solid-phase DNA synthesis. For ABI instruments:

  • Coupling Step : Use a 0.1 M solution of biotin phosphoramidite in acetonitrile. Extended coupling times (e.g., 600 seconds) may improve efficiency for modified monomers .
  • Deprotection : After synthesis, cleave and deprotect oligonucleotides using concentrated ammonium hydroxide (55°C, overnight) .
  • Purification : Use reversed-phase (RP) cartridges (e.g., Glen Research’s Poly-Pak) or HPLC to remove failure sequences .
    Reference Protocols : Example oligonucleotide synthesis with 3′-biotin labels using 39-BiotinTEG-CPG (Glen Research) on ABI 392 synthesizers .

Q. How can coupling efficiency of biotin phosphoramidite be optimized in automated synthesis?

Key factors:

  • Purity : Use phosphoramidites with ≥90% chromatographic purity to ensure consistent coupling .
  • Coupling Time : Increase wait steps (e.g., 600 sec) for bulky modifiers like biotin .
  • Synthesis Scale : Use 1 μmol or larger scales to minimize inefficiencies from low reagent volumes.
    Validation : Monitor coupling efficiency via trityl assay or MALDI-TOF mass spectrometry .

Q. What purification methods are recommended for biotinylated oligonucleotides?

  • Reversed-Phase Cartridges : Glen Research’s Poly-Pak effectively removes truncated sequences while retaining DMT-on full-length products .
  • HPLC : Useful for separating isomers (e.g., 5′- vs. 3′-biotin) or multiplex-labeled oligonucleotides .
    Note : Avoid harsh conditions (e.g., high-temperature HPLC) that may degrade biotin-streptavidin binding .

Q. How does spacer arm length in biotin phosphoramidite affect experimental outcomes?

Biotin phosphoramidites with 15-atom spacers (e.g., BiotinTEG) reduce steric hindrance between biotin and streptavidin, improving binding efficiency by ~30% compared to shorter spacers . Applications requiring gentle elution (e.g., affinity capture) may use desthiobiotinTEG , which has a lower streptavidin binding affinity (Kd ~10⁻¹⁰ M vs. 10⁻¹⁵ M for biotin) .

Advanced Research Questions

Q. What strategies enable site-specific multiplex biotinylation of oligonucleotides?

  • Branched Labeling : Use non-nucleoside phosphoramidites (e.g., MuOH-phosphoramidite) to introduce multiple hydroxyl groups, allowing sequential addition of biotin moieties. For example, coupling two MuOH monomers enables four biotin additions in one synthesis cycle .
  • Photocleavable (PC) Biotin : PC Biotin phosphoramidite allows light-triggered release of biotinylated probes from streptavidin matrices, useful in reversible capture assays .

Q. How can researchers troubleshoot low yields in biotin-phosphoramidite synthesis?

Common issues:

  • Oxidation Failures : Use fresh sulfurizing reagents (e.g., Sulfurizing Reagent II) for thiophosphate-modified oligonucleotides .
  • Incomplete Detritylation : Ensure acidic detritylation steps (e.g., 3% trichloroacetic acid) are optimized for ABI fluidics .
  • Batch Variability : Request peptide content analysis (HPLC/MS) if batch-to-batch inconsistencies arise in downstream assays .

Q. What are the advantages of using photocleavable (PC) biotin phosphoramidite in dynamic assays?

PC Biotin enables:

  • Reversible Binding : UV exposure (365 nm) cleaves the biotin-streptavidin bond, allowing probe recovery for reuse .
  • Spatiotemporal Control : Used in single-molecule studies to trigger conformational changes in DNA-protein complexes .

Q. How do researchers validate the functionality of biotinylated oligonucleotides?

  • Streptavidin Gel-Shift Assay : Incubate biotinylated probes with streptavidin and analyze mobility shifts via PAGE (e.g., 20% polyacrylamide gels) .
  • qRT-PCR Validation : Use biotinylated primers in conjunction with FAM-labeled probes to confirm target capture efficiency (e.g., Applied Biosystems’ ABI PRISM 7900 HT) .

Q. What are the limitations of using nucleoside-based biotin phosphoramidites compared to non-nucleoside alternatives?

  • Cost : Nucleoside-based biotin-dT phosphoramidite is ~10× more expensive than non-nucleoside modifiers .
  • Sequence Constraints : Biotin-dT replaces thymidine residues, potentially disrupting base pairing, whereas non-nucleoside modifiers (e.g., 5′-BiotinTEG) avoid sequence interference .

Q. How can desthiobiotin phosphoramidite improve gentle elution in pull-down assays?

Desthiobiotin’s lower binding affinity (Kd ~10⁻¹⁰ M) allows competitive elution with free biotin buffers, preserving protein integrity better than harsh pH or denaturants. Applications include native complex isolation for structural studies .

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